ピリダジン-3-チオール

概要

説明

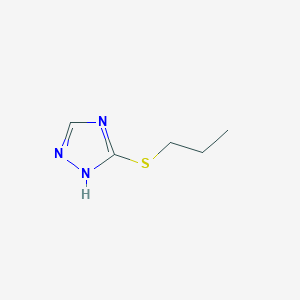

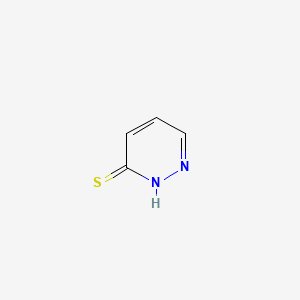

Pyridazine-3-thiol is a chemical compound with the IUPAC name 3-pyridazinethiol . It has a molecular weight of 112.16 .

Molecular Structure Analysis

The InChI code for Pyridazine-3-thiol is1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H, (H,6,7) . This indicates that the molecule consists of a pyridazine ring with a thiol group attached. Chemical Reactions Analysis

While specific chemical reactions involving Pyridazine-3-thiol are not available, pyridazine derivatives have been involved in [3 + n] cycloaddition reactions .Physical And Chemical Properties Analysis

Pyridazine-3-thiol has a molecular weight of 112.16 .科学的研究の応用

医薬品化学:抗菌剤および抗癌剤への応用

ピリダジン誘導体には、ピリダジン-3-チオールが含まれ、医薬品化学、特に抗菌剤および抗癌剤の開発において潜在的な可能性を示しています。ピリダジン化合物の立体化学および位置異性体は、その生物学的活性に重要な役割を果たします。 生物学的標的に結合する能力を微調整できるため、創薬に適した候補となっています .

オプトエレクトロニクス:蛍光材料およびセンサー

オプトエレクトロニクスの分野では、ピリダジン-3-チオール誘導体は、その電子特性により蛍光材料として使用できます。 センサーとして機能し、環境刺激に反応する新しい材料の開発において貴重な応用を提供します .

分子認識

ピリダジン-3-チオールのユニークな物理化学的特性(弱塩基性と高い双極子モーメントなど)により、分子認識プロセスに最適な候補となっています。 これらの特性により、π-πスタッキング相互作用と強力な二重水素結合能力が促進されます。これは、薬物標的相互作用において不可欠です .

創薬:物理化学的特性の最適化

ピリダジン-3-チオールの固有の極性と低いシトクロムP450阻害効果により、創薬における貴重な化合物となっています。 心臓hERGカリウムチャネルとの相互作用を減らす可能性により、薬物候補の物理化学的特性の最適化にさらなる価値が加わります .

有機合成:[3 + n]環状付加反応

この化合物は、[3 + n]環状付加反応を通じて有機合成において重要な役割を果たします。これらの反応は、多くの有機化合物における基本的な成分である複素環の構築に不可欠です。 ピリダジン-3-チオールの反応性により、多様で複雑な分子構造を作成できます .

ケミカルバイオロジー:酵素阻害

ケミカルバイオロジーでは、ピリダジン-3-チオール誘導体は酵素阻害剤として機能します。 たとえば、グルタミンをグルタミン酸に変換する酵素であるグルタミナーゼを標的にするように設計できます。これは、癌細胞の代謝変化に不可欠です .

Safety and Hazards

Pyridazine-3-thiol is classified as having acute toxicity, both oral and dermal, and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

Pyridazine derivatives have emerged as structures of interest in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . They have been used in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins . This suggests that Pyridazine-3-thiol and related compounds could have potential future applications in these areas.

作用機序

Pyridazine-3-thiol, also known as 3(2H)-pyridazinone, belongs to the pyridazine class of organic compounds. It is characterized by a pyridazine ring with a thiol (-SH) functional group attached. This compound has drawn significant interest due to its diverse pharmacological activities .

Action Environment

Environmental factors play a crucial role in Pyridazine-3-thiol’s efficacy and stability. These factors include pH, temperature, humidity, and exposure to light. For instance, degradation under specific conditions could impact its therapeutic potential.

: Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing a broad spectrum of activity. Medicinal Chemistry Research, 24(9), 3579–3598. Read more

生化学分析

Biochemical Properties

Pyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase, where Pyridazine-3-thiol acts as an inhibitor, potentially influencing neurotransmitter levels in the brain . Additionally, Pyridazine-3-thiol exhibits robust hydrogen-bonding capacity, which can be crucial in drug-target interactions .

Cellular Effects

Pyridazine-3-thiol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving tyrosine kinase receptors. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, Pyridazine-3-thiol has been shown to inhibit the proliferation of certain cancer cell lines by interfering with their signaling pathways .

Molecular Mechanism

The molecular mechanism of Pyridazine-3-thiol involves its binding interactions with biomolecules. It can inhibit enzymes such as monoamine oxidase by binding to their active sites, thereby preventing substrate access. Pyridazine-3-thiol also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridazine-3-thiol change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that Pyridazine-3-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Pyridazine-3-thiol vary with different dosages in animal models. At low doses, it can exert therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, Pyridazine-3-thiol may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Pyridazine-3-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the levels of specific metabolites. For example, Pyridazine-3-thiol has been shown to increase the levels of certain neurotransmitters by inhibiting their degradation .

Transport and Distribution

Within cells and tissues, Pyridazine-3-thiol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

Pyridazine-3-thiol exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, Pyridazine-3-thiol has been found in the mitochondria, where it affects mitochondrial function and energy metabolism .

特性

IUPAC Name |

1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQSRZSUGBETRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394639 | |

| Record name | PYRIDAZINE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28544-77-6 | |

| Record name | 3-Pyridazinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRIDAZINE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。